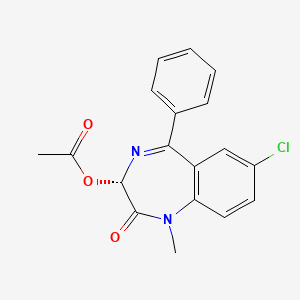
4-Methylpentyl isovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylpentyl isovalerate can be synthesized through the esterification reaction between 4-methylpentanol and isovaleric acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous esterification processes are often employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylpentyl isovalerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 4-methylpentanol and isovaleric acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 4-Methylpentanol and isovaleric acid.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
4-Methylpentyl isovalerate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems due to its presence in natural flavors and fragrances.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Widely used in the flavor and fragrance industry to impart fruity and sweet aromas to products
Mecanismo De Acción
The mechanism of action of 4-methylpentyl isovalerate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity and sweet aroma. The ester functional group plays a crucial role in its interaction with these receptors, which are part of the G-protein coupled receptor family .
Comparación Con Compuestos Similares
Similar Compounds
Methyl isovalerate: Similar ester with a methyl group instead of a 4-methylpentyl group.
Isoamyl isovalerate: Another ester with an isoamyl group.
2-Methylbutyl isovalerate: Ester with a 2-methylbutyl group.
Uniqueness
4-Methylpentyl isovalerate is unique due to its specific structure, which imparts distinct olfactory properties compared to other similar esters. Its combination of a 4-methylpentyl group with isovaleric acid results in a unique aroma profile that is highly valued in the flavor and fragrance industry .
Propiedades
Número CAS |
850309-45-4 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
4-methylpentyl 3-methylbutanoate |
InChI |
InChI=1S/C11H22O2/c1-9(2)6-5-7-13-11(12)8-10(3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
UBSHDOVFGRHFJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCOC(=O)CC(C)C |
Densidad |
0.853 - 0.859 |
Descripción física |
Clear to pale yellow liquid / Sour apple-like aroma |
Solubilidad |
Practically insoluble or insoluble Insoluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


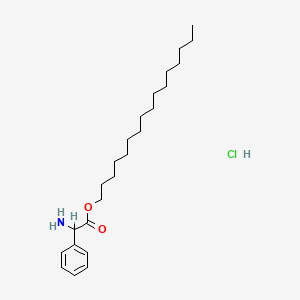
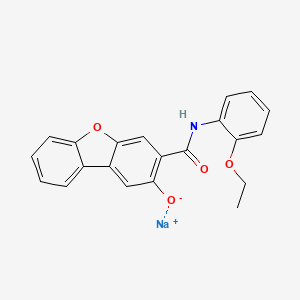
![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)
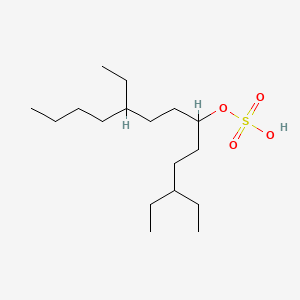
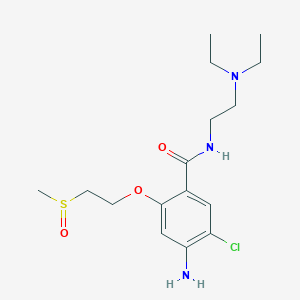
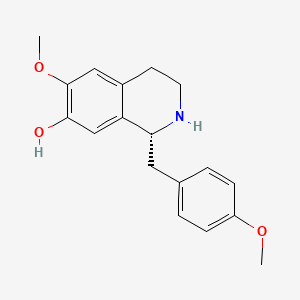

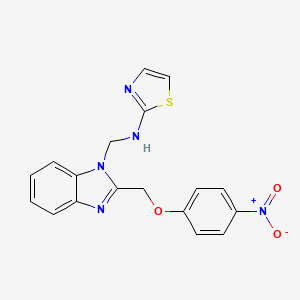
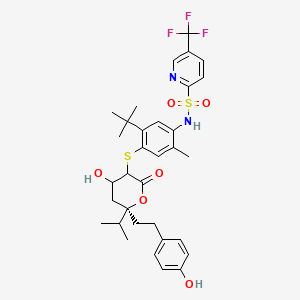
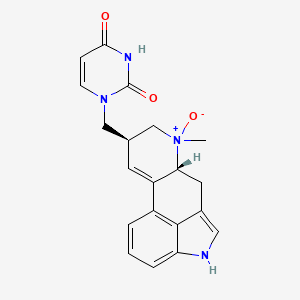

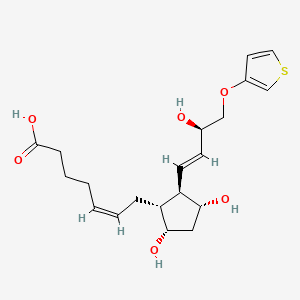
![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)
